菲巴洛辛

描述

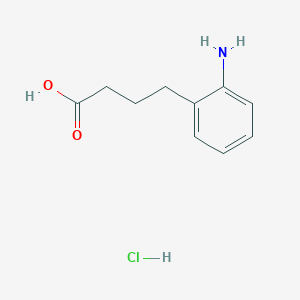

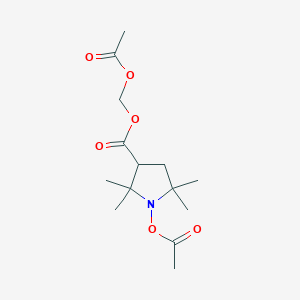

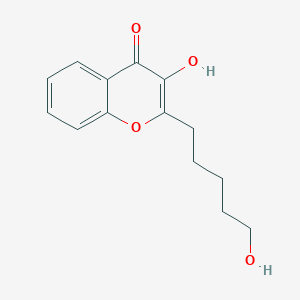

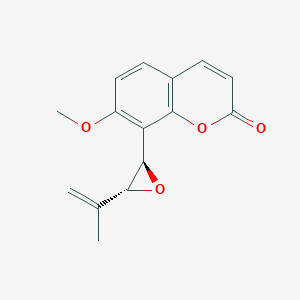

Phebalosin is a bioactive compound derived from natural sources, known for its intriguing chemical structure and potential biological activities. Its synthesis and analysis contribute significantly to the understanding of naturally occurring coumarins and their derivatives.

Synthesis Analysis

The synthesis of Phebalosin has been efficiently achieved through a high-yielding process starting from commercially available umbelliferone. This synthesis involves a Corey–Chaykovsky reaction to construct the isoprene epoxide unit, marking a significant step in the total synthesis of Phebalosin and related natural products (Sen et al., 2015).

Molecular Structure Analysis

The molecular structure of Phebalosin has been elucidated through various spectroscopic methods and chemical correlations. Notably, its relationship with other coumarins, such as murrangatin, underscores the importance of stereochemistry in understanding its biological activities and synthetic pathways.

Chemical Reactions and Properties

Phebalosin undergoes an interesting acid-catalyzed rearrangement, transforming into murralogin, a compound with a unique isoprenoid unit. This rearrangement and the revised structure of murralogin highlight the reactive nature of Phebalosin under certain conditions (Imai et al., 1986).

Physical Properties Analysis

Research into the physical properties of Phebalosin and its derivatives, such as their antifungal activity against pathogenic fungi, reveals the potential therapeutic applications of these compounds. The study of these properties aids in understanding how Phebalosin interacts with biological systems and its overall stability and reactivity (Missau et al., 2014).

科学研究应用

药物研究工具

菲巴洛辛用作药物研究工具,以剖析多因素疾病的遗传基础,并确定未来药物的靶点(Drews, 2000)。

抗抑郁作用研究

它被研究用于了解抗抑郁药如何介导其临床作用以及 CREB 和营养因子信号通路与神经发生作用的耦合(Malberg & Blendy, 2005)。

天然产物的合成

菲巴洛辛在木拉索辛、木兰加丁和木拉龙金等天然产物的全合成中具有重要意义(Sen, Sasmal, Ghorai, & Pal, 2015)。

克劳森族植物的化学系统学

它在克劳森族植物的化学系统学中扮演着关键角色,有助于理解它们的系统发育(Kong et al., 1988)。

药物遗传学研究网络

美国国立卫生研究院药物遗传学研究网络 (PGRN) 关注哮喘、抑郁症、心血管疾病、尼古丁成瘾和癌症等疾病,将药物反应与遗传变异相关联,其中菲巴洛辛具有相关性(Giacomini et al., 2007)。

抗利什曼原虫活性

菲巴洛辛具有潜在的抗利什曼原虫活性,表现出特定的有效浓度和细胞毒性水平(Arango et al., 2010)。

潜在的抗真菌特性

研究表明,菲巴洛辛及其结构修饰显示出作为抗真菌剂的希望,特别是对致病真菌巴西副球孢菌(Missau et al., 2014)。

安全和危害

作用机制

Target of Action

Phebalosin is a coumarin that can be isolated from Polygala paniculata It has been shown to display biological activity against axenic amastigote forms of leishmania panamensis and human promonocytic u-937 cells .

Mode of Action

Its biological activity suggests that it interacts with its targets to exert its effects . More research is needed to elucidate the specific interactions between Phebalosin and its targets.

Biochemical Pathways

Given its biological activity, it is likely that Phebalosin interacts with multiple pathways to exert its effects

Pharmacokinetics

It is known that phebalosin is unstable in aqueous solution , which may impact its bioavailability.

Result of Action

It has been shown to display biological activity against axenic amastigote forms of leishmania panamensis and human promonocytic u-937 cells , suggesting that it may have antiparasitic and cytotoxic effects.

Action Environment

It is known that phebalosin is unstable in aqueous solution , suggesting that its activity may be influenced by the presence of water or other solvents.

属性

IUPAC Name |

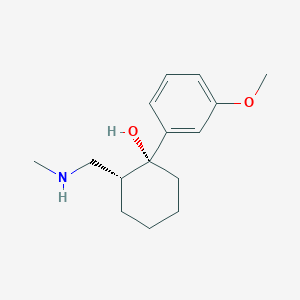

7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDNHMHONBWCBV-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215775 | |

| Record name | Phebalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phebalosin | |

CAS RN |

6545-99-9 | |

| Record name | Phebalosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006545999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phebalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHEBALOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57637245VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。